tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H23BrN2O3 and a molecular weight of 347.25 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its unique structure, which includes a piperidine ring and a brominated pyrrolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 3-bromo-2-oxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrolidinone ring can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or DMSO.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Reduction Reactions: Products include the corresponding alcohols.
Oxidation Reactions: Products include N-oxides of the piperidine ring.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is used as an intermediate for the preparation of more complex molecules .
Biology and Medicine: This compound is studied for its potential biological activities, including its use as a building block for the synthesis of pharmaceutical agents .
Industry: In the chemical industry, it is used in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is not well-documented. its effects are likely related to its ability to interact with biological molecules through its brominated pyrrolidinone and piperidine moieties. These interactions can influence various molecular targets and pathways, potentially leading to biological activity.
Comparison with Similar Compounds
- tert-Butyl 4-(3-amino-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is unique due to the presence of both a brominated pyrrolidinone and a piperidine ring. This combination provides distinct reactivity and potential biological activity, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2O3/c1-14(2,3)20-13(19)16-7-4-10(5-8-16)17-9-6-11(15)12(17)18/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNERPQGGMNNWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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